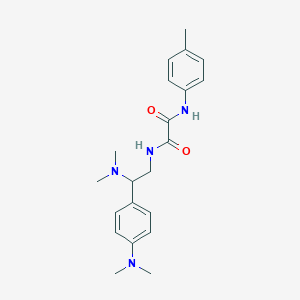

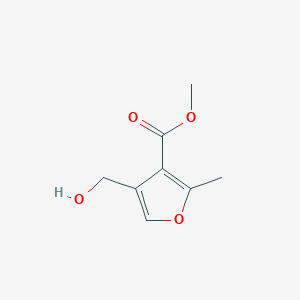

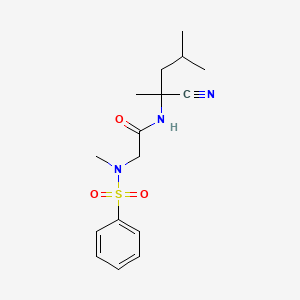

2-Methyl-1,2,3,4-tetrahydroacridin-9-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Theoretical Study and Chemical Properties

- Theoretical Studies: 2-Methyl-1,2,3,4-tetrahydroacridin-9-amine (THA) has been studied theoretically for its structure, reactivity, and stability. Theoretical molecular orbital (MO) approaches have shown the stability and lack of reactivity of THA's amino group in both basic and protonated forms, which is attributed to electron delocalization. Such studies aid in understanding the chemical properties and potential pharmaceutical applications of THA (Pop, Brewster, Kaminski, & Bodor, 1989).

Synthesis and Chemical Reactions

- Synthesis Techniques: Advances in the synthesis of functionalized THA derivatives have been made, particularly using Buchwald–Hartwig amination. This method has been effective for synthesizing highly functionalized tacrines, demonstrating THA’s versatility in chemical synthesis (de Sousa, Brown, & Baati, 2014).

- Alkylation of C(sp3)–H and C(sp2)–H Bonds: THA derivatives have been used in palladium-catalyzed alkylation reactions. This application is significant in the preparation of various compounds, including unnatural amino acids and acrylic acids (Zhu, He, Wang, & Yu, 2014).

Biological and Pharmacological Applications

- Inhibition of Acetylcholinesterase: Some THA derivatives have shown potent and selective inhibition of acetylcholinesterase, a key target in Alzheimer’s disease therapy. These derivatives offer insights into the role of THA in treating Alzheimer’s disease and their potential as safer, cost-effective therapeutic options (Pang, Hong, Quiram, Jelacic, & Brimijoin, 1997).

- Blockage of Potassium Channels: Studies have demonstrated that THA can block cardiac potassium channels, affecting myocardial membrane currents. This highlights a potential pharmacological application of THA in cardiac therapies (Osterrieder, 1987).

Multifunctional Agents in Alzheimer’s Disease

- Structure-Activity Relationship Studies: A library of THA derivatives was synthesized and evaluated as dual inhibitors of cholinesterase and amyloid aggregation, crucial in Alzheimer's disease treatment. This research supports the development of THA-based multitargeting agents for Alzheimer’s disease (Osman, Mohamed, Sit, Vasefi, Beazely, & Rao, 2016).

Other Applications

- Antitumor Activity: Some THA derivatives have shown potential as antitumor agents, particularly in the field of DNA-intercalating agents used in cancer chemotherapy (Kumar, Sharma, Sharma, Silakari, Singh, & Kaur, 2017).

- Corrosion Inhibition: THA derivatives, combined with other compounds like Tween-80, have been investigated for their effectiveness in inhibiting mild steel corrosion in acidic mediums. This suggests industrial applications for THA in materials protection (Zhang, Wang, Li, Liu, Tao, Guan, Li, & Wu, 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTPLHBPILFKIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)